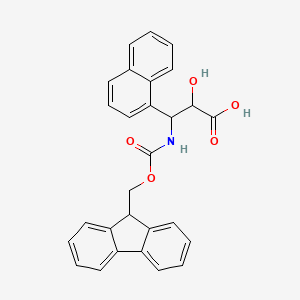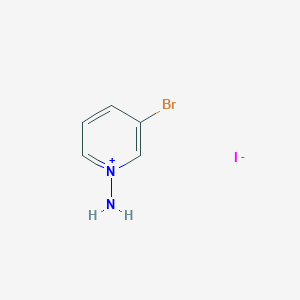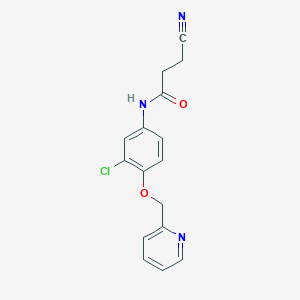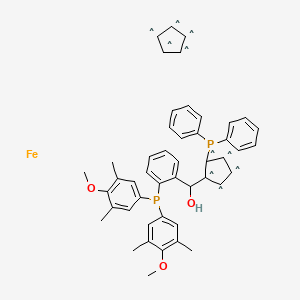
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its role as a reagent used for carbonyls and epoxides as dual electrophiles in peptide-based proteasome inhibitors. It is also an impurity of carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves several steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, and cyanamide is added for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, with considerations for reducing waste and improving efficiency .
化学反応の分析
Types of Reactions
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide-based proteasome inhibitors.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its therapeutic potential, especially in the treatment of multiple myeloma as an impurity of carfilzomib.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves its role as a dual electrophile in peptide-based proteasome inhibitors. It interacts with carbonyls and epoxides, facilitating the inhibition of proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of damaged proteins, ultimately inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 4-Amino-2,6-dimethylhept-1-en-3-one
- 2,2,2-Trifluoroacetic acid
- Carfilzomib
Uniqueness
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid is unique due to its dual electrophilic nature, making it highly effective in peptide-based proteasome inhibitors. Its role as an impurity in carfilzomib also highlights its significance in therapeutic applications.
特性
分子式 |
C11H18F3NO3 |
|---|---|
分子量 |
269.26 g/mol |
IUPAC名 |
4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7) |
InChIキー |
LRERPDGQQWNGFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)

amine](/img/structure/B12104135.png)

![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
